What is the basic structure of cycloartane triterpenoids?
What is the basic structure of cycloartane triterpenoids?
An In-depth Technical Guide on the Core Structure of Cycloartane Triterpenoids
Introduction
Cycloartane triterpenoids represent a significant class of natural products characterized by a unique and complex chemical architecture.[1] They are tetracyclic triterpenoids widely distributed throughout the plant kingdom and are precursors to the synthesis of nearly all plant steroids.[2][3][4] The defining feature of this class is a cyclopropane (B1198618) ring incorporated into a lanostane-type skeleton, which imparts distinct stereochemical and conformational properties.[5] This guide provides a detailed overview of the basic structure of cycloartane triterpenoids, their stereochemistry, and the common methodologies employed for their isolation and structural elucidation, tailored for researchers in natural product chemistry and drug development.
The Cycloartane Core Structure
The fundamental framework of cycloartane triterpenoids is the cycloartane skeleton, a 30-carbon structure that is an isomer of lanostane (B1242432).[6] These compounds are formally known as 4,4,14-trimethyl-9,19-cyclo-5α,9β-cholestane.[3]
Tetracyclic System and the Defining Cyclopropane Ring
The core of a cycloartane is a fused four-ring system (A, B, C, and D rings) akin to other steroids and triterpenoids. However, its most distinctive feature is a methylene (B1212753) bridge between carbon 9 (C-9) and C-19, forming a cyclopropane ring.[5] This C-9/C-19 linkage results in a bent or folded conformation of the molecule, distinguishing it from the flatter profile of its biogenetic precursor, lanostane.
The parent compound, cycloartane, has the molecular formula C30H52.[5][7] Its structure is systematically named (1S,3R,8S,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylheptan-2-yl]pentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecane.[5]
Numbering System and Key Substituents
The carbon atoms in the cycloartane skeleton are numbered according to standard triterpenoid (B12794562) conventions. This systematic numbering is crucial for the unambiguous identification of substituent positions and for discussing spectral data.
Stereochemistry
The rigid, polycyclic nature of the cycloartane skeleton results in a well-defined three-dimensional structure with multiple stereocenters. The absolute stereochemistry is typically consistent across naturally derived compounds.[8] Key stereochemical features include:
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Ring Junctions: The junctions between rings A/B, B/C, and C/D have a specific trans-trans-trans configuration in the underlying lanostane framework, which is largely preserved.
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9β,19-cyclo Feature: The cyclopropane ring is formed on the β-face of the molecule (projecting "upwards").
-
Side Chain: The stereocenter at C-20 typically possesses an R configuration.
Structural Data Summary
While precise bond lengths and angles vary with substitution and crystal packing forces, the core geometry is highly conserved. The following table summarizes the key structural characteristics of the cycloartane nucleus.
| Feature | Description | Reference(s) |
| Molecular Formula | C30H52 (Parent hydrocarbon) | [3][5] |
| Molar Mass | 412.74 g·mol−1 | [3] |
| Core Skeleton | Tetracyclic triterpenoid | [9] |
| Defining Feature | C-9/C-19 methylene bridge forming a cyclopropane ring | [5] |
| Synonyms | 9,19-Cyclolanostane; 4,4,14-trimethyl-9,19-cyclo-5α,9β-cholestane | [3][5] |
| Stereocenters | 8 defined stereocenters in the parent structure | [7] |
| Natural Modifications | Often found oxygenated (e.g., hydroxyls, ketones) or as glycosides | [10][11] |
Biosynthetic Relationship to Lanostane
Cycloartane triterpenoids are biosynthesized from squalene. The key step involves the cyclization of (3S)-2,3-oxidosqualene to form the protosteryl cation. A series of 1,2-hydride and methyl shifts leads to the lanosteryl cation. In plants and algae, this cation is then quenched by the formation of the C-9/C-19 cyclopropane ring to yield cycloartenol, the precursor to most plant steroids. This contrasts with the pathway in animals and fungi, where the lanosteryl cation is deprotonated to form lanosterol.
Experimental Protocols for Structural Elucidation
The determination of a cycloartane triterpenoid's structure follows a standardized workflow common in natural product chemistry, beginning with extraction and culminating in detailed spectroscopic analysis.
General Experimental Workflow
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Extraction and Isolation:
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Extraction: The plant material (e.g., rhizomes, leaves, resin) is typically dried, powdered, and extracted with organic solvents of increasing polarity, such as hexane, ethyl acetate, and methanol.[12][13]
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Fractionation: The crude extract is subjected to preliminary separation using techniques like silica (B1680970) gel column chromatography.[12]
-
Purification: Individual compounds are isolated from the fractions using repeated column chromatography (e.g., Sephadex LH-20, reverse-phase C18) and often finalized with High-Performance Liquid Chromatography (HPLC).[12][14]
-
-
Structure Determination:
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula.[8]
-
Nuclear Magnetic Resonance (NMR): A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the carbon skeleton, proton connectivity, and relative stereochemistry.[8][15] The characteristic upfield signals of the C-19 cyclopropyl (B3062369) methylene protons (typically δH 0.2-0.6 ppm) in the ¹H NMR spectrum are a hallmark of this class.[10][16]
-
X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous determination of the complete structure and absolute stereochemistry.[15][17]
-
Infrared (IR) Spectroscopy: Used to identify key functional groups such as hydroxyls (-OH), carbonyls (C=O), and double bonds (C=C).[8][10]
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Conclusion
The basic structure of cycloartane triterpenoids is a tetracyclic system defined by a characteristic 9β,19-cyclo modification of the lanostane framework. This feature imparts a unique three-dimensional shape that is fundamental to their biological activities. Understanding this core architecture, its stereochemical nuances, and the modern analytical workflows used for its identification is essential for researchers aiming to isolate, characterize, and develop these compounds for potential therapeutic applications.
References
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